REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[cH:4][c:5]2[nH:6][c:7](=[O:16])[c:8](=[O:15])[nH:9][c:10]2[cH:11][c:12]1[CH2:13][CH3:14].[K+:24].[O-:25][N+:26]([O-:27])=[O:28].[OH2:29].[OH:17][C:18]([C:19]([F:20])([F:21])[F:22])=[O:23]>>[CH2:1]([CH3:2])[c:3]1[cH:4][c:5]2[nH:6][c:7](=[O:16])[c:8](=[O:15])[nH:9][c:10]2[c:11]([N+:26](=[O:25])[O-:27])[c:12]1[CH2:13][CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc2[nH]c(=O)c(=O)[nH]c2cc1CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CCc1cc2[nH]c(=O)c(=O)[nH]c2c([N+](=O)[O-])c1CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |